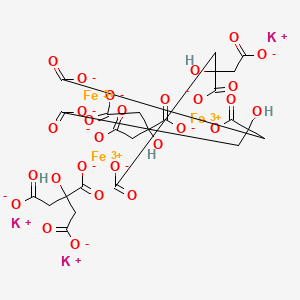
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) is a complex compound that combines the properties of tripotassium citrate and iron(3+). This compound is known for its chelating abilities and is used in various scientific and industrial applications. It is a white crystalline powder that is highly soluble in water and glycerol but insoluble in alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) typically involves the reaction of citric acid with potassium hydroxide to form tripotassium citrate. This is followed by the addition of an iron(3+) salt, such as ferric chloride, to form the final complex. The reaction conditions usually involve maintaining a specific pH and temperature to ensure the complete formation of the compound .
Industrial Production Methods
In industrial settings, the production of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized, filtered, and dried to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) undergoes various chemical reactions, including:
Oxidation: The iron(3+) component can participate in redox reactions, acting as an oxidizing agent.
Chelation: The citrate component can chelate metal ions, forming stable complexes.
Substitution: The compound can undergo substitution reactions where ligands around the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield iron(2+) complexes, while oxidation reactions may produce higher oxidation state species .
Scientific Research Applications
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in treating iron deficiency and as a component in certain pharmaceuticals.
Industry: Utilized in electroplating, water treatment, and as a buffering agent in various industrial processes
Mechanism of Action
The mechanism of action of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) involves its ability to chelate metal ions and participate in redox reactions. The citrate component binds to metal ions, forming stable complexes, while the iron(3+) component can undergo redox reactions, influencing various biochemical and chemical pathways. These properties make it useful in applications requiring metal ion regulation and redox activity .
Comparison with Similar Compounds
Similar Compounds
Trisodium citrate: Similar in structure but contains sodium instead of potassium.
Ferric citrate: Contains iron(3+) but lacks the tripotassium component.
Calcium citrate: Contains calcium instead of iron and potassium
Uniqueness
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) is unique due to its combination of potassium and iron(3+) ions, providing both chelating and redox properties. This dual functionality makes it particularly valuable in applications requiring both metal ion chelation and redox activity .
Properties
CAS No. |
93776-70-6 |
|---|---|
Molecular Formula |
C24H20Fe3K3O28 |
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) |
InChI |
InChI=1S/4C6H8O7.3Fe.3K/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;;;3*+3;3*+1/p-12 |
InChI Key |
MGSZEHDEEXNSRW-UHFFFAOYSA-B |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Fe+3].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


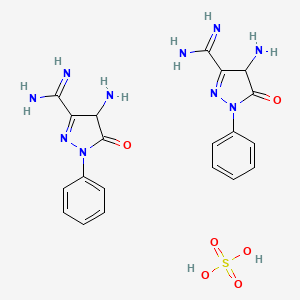
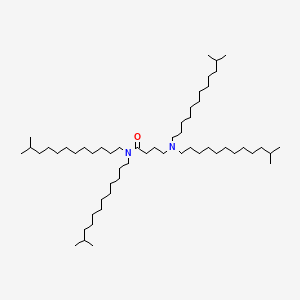

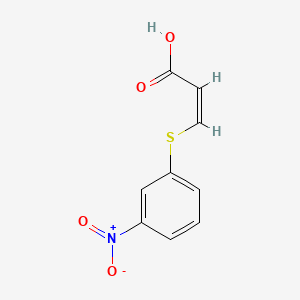

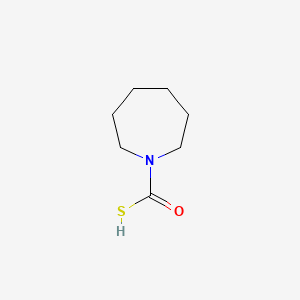

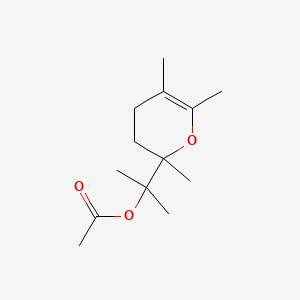
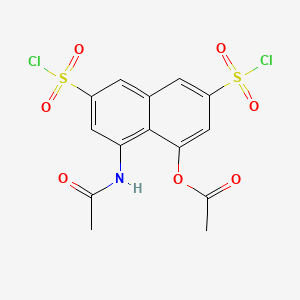
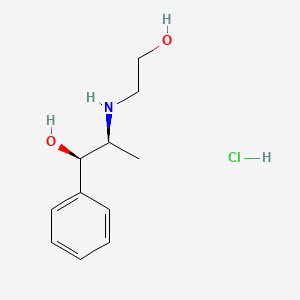
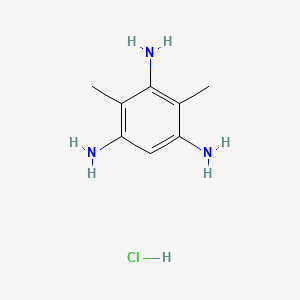
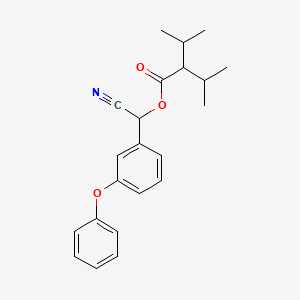
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)

